5-(Piperidin-4-YL)pyridin-2-amine is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry for developing novel drug candidates. [, , , , , ] It belongs to the class of aminopyridines, characterized by the presence of an amine group (-NH2) at the 2-position of a pyridine ring, further substituted with a piperidine ring at the 5-position. This unique structure makes it a valuable scaffold for targeting a wide range of biological targets. [, ]
5-(Piperidin-4-yl)pyridin-2-amine is an organic compound classified as a piperidine derivative with significant relevance in medicinal chemistry. This compound features a pyridine ring substituted with a piperidine moiety, which contributes to its biological activity. It is primarily studied for its potential applications in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
5-(Piperidin-4-yl)pyridin-2-amine can be synthesized through various chemical methods, often involving the functionalization of pyridine and piperidine derivatives. The classification of this compound falls under heterocyclic amines, which are characterized by the presence of nitrogen atoms within their ring structures. Its structural formula can be represented as follows:
This indicates that the compound contains ten carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms.
The synthesis of 5-(Piperidin-4-yl)pyridin-2-amine can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice (often methanol or ethanol), and reaction time. The use of catalysts or additives may also be necessary to enhance reaction rates or selectivity.
The molecular structure of 5-(Piperidin-4-yl)pyridin-2-amine consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) bonded to a piperidine ring (a saturated six-membered ring containing one nitrogen atom). The specific arrangement is crucial for its biological activity.
The compound's molecular weight is approximately 170.24 g/mol, with a melting point that can vary depending on purity but typically falls within the range of 90–100 °C. The compound exhibits basic properties due to the presence of amino groups, making it soluble in polar solvents like water and alcohols.
5-(Piperidin-4-yl)pyridin-2-amine participates in various chemical reactions typical for amines:
These reactions often require specific conditions such as heat, catalysts, or inert atmospheres to prevent oxidation or degradation of sensitive functional groups.
The mechanism of action for 5-(Piperidin-4-yl)pyridin-2-amine is closely related to its interactions within biological systems:
In vitro studies have shown promising results regarding its efficacy against cholinesterases, indicating potential applications in treating Alzheimer's disease and other cognitive disorders.
5-(Piperidin-4-yl)pyridin-2-amine is a solid at room temperature with a white to off-white appearance. It is hygroscopic and should be stored in a dry environment to maintain stability.
The compound is basic due to its amino group, exhibiting a pKa value around 9–10. It readily forms salts with acids, enhancing its solubility and stability for pharmaceutical formulations.
Studies on stability indicate that 5-(Piperidin-4-yl)pyridin-2-amine remains stable under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light.
5-(Piperidin-4-yl)pyridin-2-amine has several scientific applications:
The synthesis of 5-(piperidin-4-yl)pyridin-2-amine relies heavily on catalytic hydrogenation strategies to construct the saturated piperidine ring from pyridine precursors. Transition metal catalysis enables efficient reduction under controlled stereoselectivity.
Ruthenium-based heterogeneous catalysts facilitate diastereoselective cis-hydrogenation of substituted pyridines under mild conditions (20–50 bar H₂, 60–100°C), achieving >95% conversion with minimal epimerization [5]. Palladium catalysts (e.g., Pd/C, Pd(OH)₂) excel in chemoselective reduction, particularly for fluorinated substrates where Rh catalysts cause hydrodefluorination. A Pd/C-mediated system in aqueous ethanol reduces 5-(pyridin-4-yl)pyridin-2-amine to the target piperidine with 89% yield while preserving labile amine groups [5]. Rh(I) complexes with borane reagents enable dearomatization/hydrogenation cascades for sterically hindered systems but are moisture-sensitive [5].
Fluorinated analogs require specialized approaches. Glorius developed all-cis-multifluoropiperidines via Pd-catalyzed hydrogenation (5 mol% Pd/C, 80°C) of trichloro- and trifluoropyridines. Axial fluorine orientation predominates (>20:1 dr) due to steric constraints during substrate adsorption on the catalyst surface [5]. Raney-Ni-mediated partial reduction of quaternary pyridinium salts yields 1,2,5,6-tetrahydropyridine intermediates for further functionalization [5].
Multi-step sequences benefit from chemoselective hydrogenation. Usuki’s one-pot Suzuki-Miyaura coupling/hydrogenation protocol (Pd(OAc)₂/XPhos, H₂/balloon) converts halogenated pyridines to biphenyl-piperidines while preserving aryl halides, esters, and indole rings [5]. Concentration control (0.1–0.5 M) prevents catalyst poisoning by coordinating groups. Donepezil intermediates were synthesized via this route with >85% efficiency [5].
Table 1: Hydrogenation Catalyst Performance for Pyridine-to-Piperidine Conversion
Catalyst | Conditions | Substrate Scope | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Ru/Melamine | H₂ (50 bar), H₂O, 80°C | Alkyl/aryl pyridines | 70–92 | cis > 95:5 |
Pd/C (10%) | H₂ (1 atm), EtOH/H₂O, 60°C | Fluoropyridines, aminopyridines | 80–89 | Axial-F preferred |
Rh(I)/(R)-BINAP | Pinacolborane, THF, 25°C | 2,6-Disubstituted pyridines | 65–78 | >99% ee |
Ni Silicide | H₂ (30 bar), 120°C | Electron-deficient pyridines | 75–88 | cis dominant |
Multicomponent reactions (MCRs) efficiently append diversity elements to the piperidine-pyridine core. Ultrasound-assisted (40 kHz, 300 W) Mannich-type reactions between 4-piperidone, formaldehyde, and aryl amines generate bis-piperidines in <2 hours with 92% yield versus 48 hours/65% yield under conventional heating [9]. Silica chloride/NaBH₄ systems reduce resulting ketones to piperidin-4-ols under sonication (30 min, 95% yield), enabling in situ functionalization. For HCV assembly inhibitors, reductive amination of Boc-piperidone with phenylacetaldehydes followed by acidic deprotection yields 4-aminopiperidine analogs with antiviral EC₅₀ values of 0.24–41 μM [4].
The piperidine nitrogen undergoes selective alkylation under mild phase-transfer conditions (K₂CO₃, TBAB, DCM). Steric effects dominate: benzylation occurs at N-piperidine over N-pyridine (20:1 selectivity) due to pyramidalization of the aliphatic nitrogen [9]. Acylation with benzoyl chloride/DMAP yields mono-acylated products, while bulky pthaloyl groups require ultrasonic activation (1h, 88% yield) [9]. Carbamate protection (Boc₂O) exhibits orthogonal deprotection relative to pyridine amines, enabling sequential derivatization.
C-4 piperidine position is activated for nucleophilic addition. Lithiation (n-BuLi, −78°C) at C-4 followed by electrophilic quenching installs alkyl/aryl groups, though competing pyridine metalation occurs without careful temperature control [5]. C-H activation at C-3 pyridine position is achieved via Pd(OAc)₂/pyridine-directed groups, enabling arylation (ArBpin) or acetoxylation (PhI(OAc)₂). Electrophilic substitution favors C-5 pyridine position: bromination (Br₂/AcOH) gives 5-bromo derivatives for Suzuki coupling [6].
Table 2: Regioselective Modification Sites and Corresponding Reagents
Position | Reaction Type | Optimal Reagents | Selectivity Factor | Application Example |
---|---|---|---|---|
N-Piperidine | Alkylation | K₂CO₃, R-Br, TBAB | >20:1 (vs. N-Pyridine) | Antiviral side chains |
C-4 Piperidine | Lithiation | n-BuLi, E⁺ (D₂O, RCHO) | 5:1 (vs. C-2) | Deuterated analogs [5] |
C-3 Pyridine | C-H Arylation | Pd(OAc)₂, ArBpin | Mono:Di = 8:1 | Kinase inhibitors [6] |
C-5 Pyridine | Electrophilic bromination | Br₂, AcOH | >99% | Cross-coupling handles |
Solid-phase synthesis leverages resin-bound intermediates for rapid diversification. Wang resin-linked 4-oxopiperidine undergoes reductive amination (NaBH₃CN, RNH₂) followed by TFA cleavage to yield >50 N-substituted analogs in 75–92% purity [4]. Flow hydrogenation (H-Cube Pro®) with continuous Pd/C cartridges (30 bar, 100°C) reduces pyridine intermediates at 0.5 mmol/min throughput, eliminating batch variability. For HCV assembly inhibitors, parallel synthesis in microtiter plates combined with LC-MS purification generated 120 analogs for SAR analysis, identifying compounds with EC₅₀ < 100 nM [4].
Key Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1